Spectral Data Interpretation of N-Acetylsulfanilyl Chloride: A Technical Guide
Spectral Data Interpretation of N-Acetylsulfanilyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and interpretation of the key spectral data for N-Acetylsulfanilyl chloride (ASC), a vital intermediate in the synthesis of sulfonamide drugs. This document outlines the expected spectral characteristics based on available data and spectroscopic principles, details the methodologies for data acquisition, and presents a logical framework for structural elucidation.
Executive Summary
N-Acetylsulfanilyl chloride (C₈H₈ClNO₃S, MW: 233.67 g/mol ) is a crystalline solid whose structure can be unequivocally confirmed through a combination of spectroscopic techniques.[1] This guide collates and interprets data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in accessible tables, outlining detailed experimental protocols, and providing visual workflows, this document serves as an essential resource for professionals engaged in the synthesis, quality control, and development of related pharmaceutical compounds.
Spectral Data Summary
The following sections summarize the key quantitative data obtained from the spectroscopic analysis of N-Acetylsulfanilyl chloride.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of N-Acetylsulfanilyl chloride is characterized by distinct signals corresponding to the acetyl, aromatic, and amide protons.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |
| Acetyl Protons (-CH₃) | ~2.04 - 2.2 | Singlet | Chloroform-d / DMSO-d₆ |
| Aromatic Protons | ~7.5 - 7.9 | Multiplet (two doublets) | Chloroform-d / DMSO-d₆ |
| Amide Proton (-NH-) | ~7.5 (can overlap with aromatic signals) | Singlet (broad) | Chloroform-d / DMSO-d₆ |
| Table 1: ¹H NMR Spectral Data for N-Acetylsulfanilyl chloride. Data is compiled from typical values and may vary slightly based on experimental conditions.[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | Expected Chemical Shift (δ) in ppm |
| Methyl Carbon (-C H₃) | 20 - 30 |
| Aromatic Carbons (-C H) | 115 - 130 |
| Aromatic Carbon (ipso, C-N) | 135 - 145 |
| Aromatic Carbon (ipso, C-S) | 140 - 150 |
| Carbonyl Carbon (-C =O) | 165 - 175 |
| Table 2: Predicted ¹³C NMR Chemical Shifts for N-Acetylsulfanilyl chloride. Ranges are based on standard chemical shift correlation tables. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within the molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3250 - 3350 | Amide |
| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene Ring |
| C=O Stretch (Amide I) | 1660 - 1690 | Carbonyl |
| N-H Bend (Amide II) | 1530 - 1560 | Amide |
| S=O Stretch (Asymmetric) | 1370 - 1390 | Sulfonyl Chloride |
| S=O Stretch (Symmetric) | 1170 - 1190 | Sulfonyl Chloride |
| C-N Stretch | 1250 - 1350 | Amide |
| S-Cl Stretch | 550 - 650 | Sulfonyl Chloride |
| Table 3: Key Infrared Absorption Frequencies for N-Acetylsulfanilyl chloride. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
| m/z Value | Assignment | Relative Intensity |
| 233/235 | [M]⁺ (Molecular Ion) | Low |
| 191 | [M - CH₂CO]⁺ | High |
| 156 | [M - SO₂Cl]⁺ | High |
| 43 | [CH₃CO]⁺ | Base Peak |
| Table 4: Key Mass Spectrometry Fragmentation Data for N-Acetylsulfanilyl chloride. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation :
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Accurately weigh 10-20 mg of dry N-Acetylsulfanilyl chloride solid.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
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Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
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¹H NMR Acquisition :
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Insert the sample into the NMR spectrometer.
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Tune and shim the instrument to optimize magnetic field homogeneity.
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Acquire the spectrum using a standard one-pulse sequence. A 45° pulse angle is typically used to allow for a shorter relaxation delay.
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Set the spectral width to cover the range of -2 to 12 ppm.
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Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
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Integrate all signals.
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¹³C NMR Acquisition :
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Use the same sample prepared for ¹H NMR.
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover a range of 0 to 200 ppm.
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A longer acquisition time and a larger number of scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
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Process the data similarly to the ¹H spectrum.
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Infrared (IR) Spectroscopy (ATR Method)
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Instrument Preparation :
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Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Background Spectrum :
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Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
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Sample Analysis :
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Place a small amount of N-Acetylsulfanilyl chloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
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Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
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Cleaning :
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Clean the crystal surface thoroughly after the measurement.
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Mass Spectrometry (MS) (EI Method)
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Sample Introduction :
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Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solid samples.
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Gently heat the probe to volatilize the sample into the ion source.
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Ionization :
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Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.
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Mass Analysis :
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Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection :
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The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
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Visualization of Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the logical processes and molecular correlations involved in the spectral analysis of N-Acetylsulfanilyl chloride.
Caption: Logical workflow for the spectroscopic identification of N-Acetylsulfanilyl chloride.
Caption: Correlation of molecular structure with key spectral data points.
